Penipanoid C Exhibits BRD4 Inhibition While Structurally Related Co-Isolated Alkaloids Show No Reported BRD4 Activity
Penipanoid C (Compound 9) is explicitly characterized as a BRD4 inhibitor . In contrast, Penipanoid A (a triazole carboxylic acid) and Penipanoid B (a quinazolinone-dihydroimidazole hybrid)—which were co-isolated from the same *Penicillium paneum* SD-44 fungal extract—have no reported BRD4 inhibitory activity [1]. This functional divergence among co-isolated metabolites underscores that the 2-benzoylquinazolin-4(3H)-one scaffold of Penipanoid C confers target engagement properties absent in structurally distinct but co-occurring alkaloids from the same biological source.
| Evidence Dimension | BRD4 inhibitory activity (reported vs. not reported) |
|---|---|
| Target Compound Data | Characterized as a BRD4 inhibitor |
| Comparator Or Baseline | Penipanoid A and Penipanoid B: No reported BRD4 inhibition in primary isolation literature |
| Quantified Difference | Qualitative presence vs. absence of BRD4 inhibitory activity |
| Conditions | Compound characterization and biological annotation from natural product isolation study |
Why This Matters
For research programs requiring epigenetic modulation via BRD4 inhibition, Penipanoid C provides a validated chemical probe whereas its co-isolated analogs lack this functional annotation.
- [1] Li CS, An CY, Li XM, Gao SS, Cui CM, Sun HF, Wang BG. Triazole and Dihydroimidazole Alkaloids from the Marine Sediment-Derived Fungus Penicillium paneum SD-44. J Nat Prod. 2011;74(5):1331-1334. doi:10.1021/np200037z View Source
